

6-methoxy-1H-indazol-3-amine basic properties

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Compound of Interest

Compound Name: **6-methoxy-1H-indazol-3-amine**

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An In-Depth Technical Guide to the Basic Properties of **6-methoxy-1H-indazol-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methoxy-1H-indazol-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its prevalence in the scaffolds of numerous clinical candidates, particularly protein kinase inhibitors, stems from a unique combination of structural and electronic properties. This guide provides an in-depth analysis of the core basic properties of this compound, moving beyond a simple data sheet to explore the causality behind its chemical behavior. We will dissect the molecule's protonation potential, outline a robust synthetic and analytical workflow, and contextualize its utility as a pharmacophore in drug design. This document is intended to serve as a practical and theoretical resource for scientists leveraging this versatile intermediate in their research endeavors.

Molecular Profile and Physicochemical Characteristics

6-methoxy-1H-indazol-3-amine is an aromatic heterocyclic compound featuring a bicyclic indazole core. The structure is characterized by an electron-donating methoxy group (-OCH₃) on the benzene ring and a primary amine (-NH₂) on the pyrazole ring. This specific arrangement of functional groups dictates its reactivity, solubility, and, most critically, its basicity and capacity for molecular interactions.

Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃ O	[1]
Monoisotopic Mass	163.07455 Da	[1]
CAS Number	511225-17-5	
IUPAC Name	6-methoxy-1H-indazol-3-amine	
SMILES	COc1=CC2=C(C=C1)C(=NN2)N	[1]
InChI Key	HNOSKPFWPKCPP-UHFFFAOYSA-N	[1]
Predicted XlogP	1.2	[1]

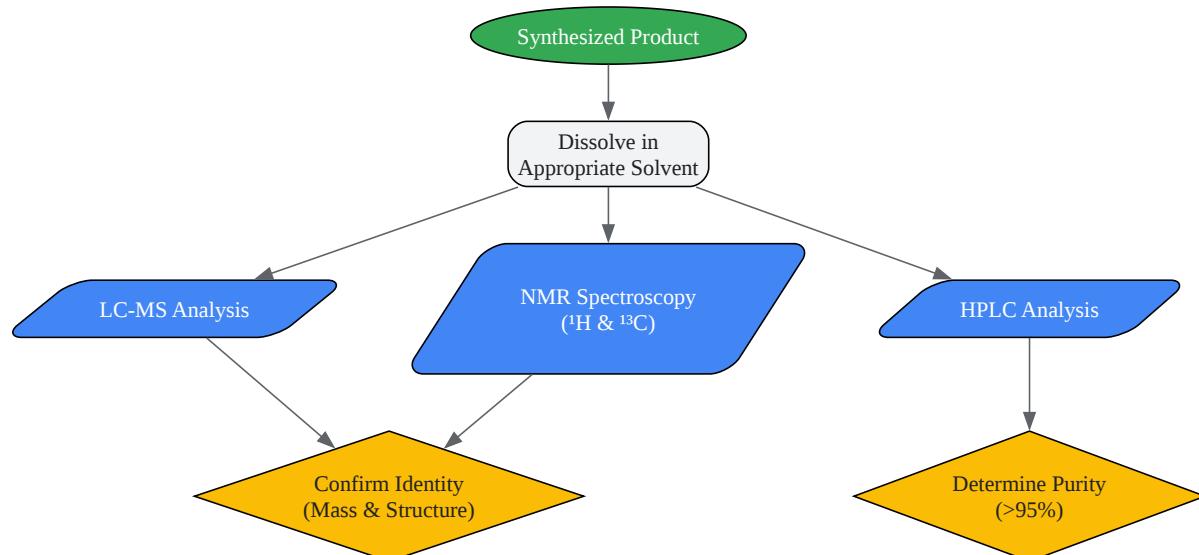
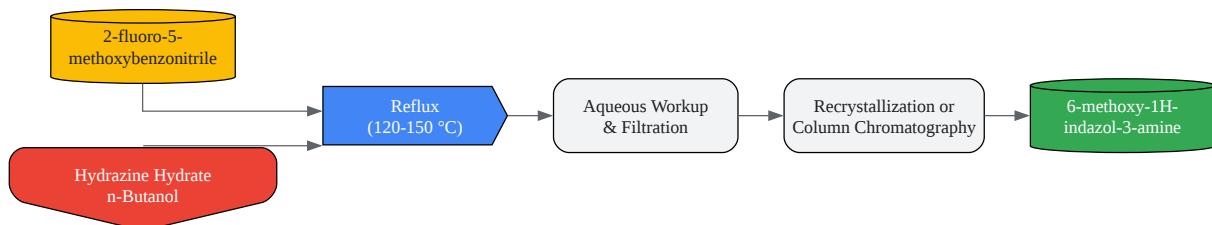
The Heart of Basicity: Understanding Protonation Sites

The term "basic properties" refers to the ability of a molecule to accept a proton (H⁺). For **6-methoxy-1H-indazol-3-amine**, there are three potential sites of protonation: the exocyclic amino nitrogen (N3-amino) and the two nitrogen atoms within the pyrazole ring (N1 and N2). The likelihood of protonation at each site is governed by the availability of the lone pair of electrons on the nitrogen atom, which is modulated by inductive and resonance effects from the rest of the molecule.

- N1 (Pyrrole-like Nitrogen): The lone pair on N1 is integral to the aromaticity of the indazole ring system (a 10 π electron system). Delocalization of these electrons into the ring to maintain aromaticity makes them significantly less available for protonation.
- N2 (Pyridine-like Nitrogen): The lone pair on N2 lies in the plane of the ring (an sp² hybrid orbital) and is not part of the aromatic π -system. Consequently, it is generally the most basic site within an unsubstituted indazole ring.
- N3-amino (Exocyclic Amine): The lone pair on the exocyclic amino group can be delocalized into the pyrazole ring, a resonance effect that reduces its basicity compared to a typical alkylamine but increases the electron density of the ring system.

The presence of the electron-donating methoxy group at the 6-position further increases the electron density of the entire bicyclic system through the mesomeric effect, subtly enhancing the basicity of all nitrogen atoms compared to an unsubstituted indazole.

Based on this analysis, the pyridine-like N2 is the most probable primary site of protonation in an acidic medium. The exocyclic amine, while basic, is less so than N2 due to resonance delocalization.



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References

- 1. PubChemLite - 6-methoxy-1h-indazol-3-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]
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